3-(2,4-dimethoxyphenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one
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Overview
Description
3-(2,4-Dimethoxyphenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one is a complex organic compound that features a combination of aromatic rings, a triazole moiety, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dimethoxyphenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one typically involves multiple steps:
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Formation of the Triazole Ring: : This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For instance, 4-phenyl-1H-1,2,3-triazole can be synthesized by reacting phenylacetylene with sodium azide in the presence of a copper(I) catalyst.
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Azetidine Ring Formation: : The azetidine ring can be synthesized via a cyclization reaction. One common method involves the reaction of a β-amino alcohol with a suitable leaving group under basic conditions.
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Final Coupling: : The final step involves coupling the triazole and azetidine intermediates with the 2,4-dimethoxyphenylpropanone. This can be done using a variety of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for the cycloaddition and cyclization steps to improve yield and reduce reaction times. Additionally, purification steps such as recrystallization or chromatography would be scaled up to handle larger quantities.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding aldehydes or carboxylic acids.
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Reduction: : Reduction reactions can target the carbonyl group, converting it into an alcohol.
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Substitution: : The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Nitration can be achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: 2,4-dimethoxybenzoic acid.
Reduction: 3-(2,4-dimethoxyphenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-ol.
Substitution: 3-(2,4-dimethoxy-5-nitrophenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
Biologically, the compound’s triazole and azetidine rings are of interest due to their potential bioactivity. Triazoles are known for their antifungal and antibacterial properties, while azetidines have been studied for their role in enzyme inhibition.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. The combination of functional groups may interact with biological targets in unique ways, offering possibilities for the development of new therapeutics.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the rigidity and stability of the triazole and azetidine rings.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The triazole ring can coordinate with metal ions, potentially disrupting metalloproteins or enzymes. The azetidine ring might mimic natural substrates of certain enzymes, leading to competitive inhibition.
Comparison with Similar Compounds
Similar Compounds
3-(2,4-Dimethoxyphenyl)-1-(3-(4-methyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one: Similar structure but with a methyl group on the triazole ring.
3-(2,4-Dimethoxyphenyl)-1-(3-(4-ethyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one: Similar structure but with an ethyl group on the triazole ring.
Uniqueness
The uniqueness of 3-(2,4-dimethoxyphenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one lies in its specific combination of functional groups. The presence of both a triazole and an azetidine ring in the same molecule is relatively rare and offers a unique set of chemical and biological properties that can be exploited for various applications.
This detailed overview provides a comprehensive understanding of this compound, from its synthesis to its potential applications and unique characteristics
Properties
IUPAC Name |
3-(2,4-dimethoxyphenyl)-1-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-28-19-10-8-17(21(12-19)29-2)9-11-22(27)25-13-18(14-25)26-15-20(23-24-26)16-6-4-3-5-7-16/h3-8,10,12,15,18H,9,11,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYLSCRRDRGITG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CCC(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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